molecular formula C20H21ClN4O4S B2918984 methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate CAS No. 899970-14-0

methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate

Cat. No.: B2918984
CAS No.: 899970-14-0
M. Wt: 448.92
InChI Key: OHLLFWGAWHRDQG-UHFFFAOYSA-N
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Description

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate is an organic compound with a complex structure. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a thieno[3,4-c]pyrazole ring system and a piperidine carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-chlorophenyl group. The final steps involve the formation of the piperidine carboxylate ester. Common reagents used in these reactions include chlorinating agents, coupling reagents, and esterification agents .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs. Key steps include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In the case of its antifungal activity, it inhibits key enzymes involved in fungal cell wall synthesis, leading to cell death. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-[2-[[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c1-29-20(28)12-6-8-24(9-7-12)19(27)18(26)22-17-15-10-30-11-16(15)23-25(17)14-4-2-13(21)3-5-14/h2-5,12H,6-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLLFWGAWHRDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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